molecular formula C13H19N3O3 B1190875 Methyl 2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinecarboxylate

Methyl 2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinecarboxylate

Cat. No.: B1190875
M. Wt: 265.31g/mol
InChI Key: GMXXAMMBJIKULY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(diethylamino)-6-oxo-1-cyclohexa-2,4-dienylidene]methylamino]carbamic acid methyl ester is a member of quinomethanes.

Scientific Research Applications

Medical and Pharmacological Applications

  • Levodopa and Decarboxylase Inhibitors in Parkinson's Disease Treatment

    • A review on Levodopa and Decarboxylase Inhibitors highlights their use in treating Parkinsonism. These combinations are used to reduce levodopa dosage while maintaining therapeutic effects, showing rapid induction of benefits compared to levodopa alone (Pinder et al., 2012).
  • Methyl Paraben in Foods, Drugs, and Cosmetics

    • Methyl Paraben, a methyl ester of p-hydroxybenzoic acid, is extensively used as an antimicrobial preservative in various products. It's known for its stability, non-volatility, and extensive history of safe use (Soni et al., 2002).
  • Antitubercular Activity of Hydrazinecarboxamide Derivatives

    • A review discusses the antitubercular activity of 2-isonicotinoylhydrazinecarboxamide and related derivatives. These compounds exhibit significant activity against M. tuberculosis and non-tuberculous mycobacteria, offering insights into the design of new anti-TB compounds (Asif, 2014).
  • Levulinic Acid in Drug Synthesis

    • Levulinic Acid, a key chemical from biomass, has applications in drug synthesis due to its functional groups. Its derivatives are used in synthesizing various chemicals, reducing drug synthesis costs and offering unique applications in medicine (Zhang et al., 2021).
  • Chemistry and Metabolism of Methionine Sources

    • A review examines the bioefficacy of 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), highlighting their use in animal feeds and discussing their metabolic and chemical differences (Vázquez-Añón et al., 2017).

Environmental Applications and Effects

  • Parabens in Aquatic Environments

    • A review on the fate and behavior of parabens in aquatic environments discusses their ubiquity in surface water and sediments. Despite treatments eliminating them from wastewater, parabens persist, reflecting continuous introduction from consumer products into the environment (Haman et al., 2015).
  • Degradation of Acetaminophen by Advanced Oxidation Process

    • A review on acetaminophen degradation discusses the kinetics, mechanisms, and biotoxicity of by-products generated by advanced oxidation processes. It highlights the need for enhancing degradation methods to address water scarcity and the accumulation of recalcitrant compounds (Qutob et al., 2022).

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31g/mol

IUPAC Name

methyl N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]carbamate

InChI

InChI=1S/C13H19N3O3/c1-4-16(5-2)11-7-6-10(12(17)8-11)9-14-15-13(18)19-3/h6-9,17H,4-5H2,1-3H3,(H,15,18)/b14-9+

InChI Key

GMXXAMMBJIKULY-NTEUORMPSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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